5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole core. The structure features:
- A hydroxyl group at position 5.
- A methyl group at position 5, substituted with:
- A 4-fluorophenyl moiety.
- A piperazine ring linked to a 4-methoxyphenyl group.
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-18-8-6-17(7-9-18)26-10-12-27(13-11-26)19(15-2-4-16(23)5-3-15)20-21(29)28-22(31-20)24-14-25-28/h2-9,14,19,29H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLUYTDERRYASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzaldehyde and 4-methoxyphenylpiperazine. These intermediates undergo condensation reactions, cyclization, and functional group modifications to form the final product. Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl rings using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group may offer better metabolic stability compared to the chlorophenyl analog in , as fluorine is less prone to forming reactive metabolites.
- Methoxyphenyl vs. Ethoxyphenyl: The methoxy group in the target compound (vs.
- Furan Substituents : The furan-containing analog in introduces a heterocyclic moiety, which may alter solubility and π-π stacking interactions.
Pharmacological Activity Insights
While direct pharmacological data for the target compound is absent, insights from structurally related compounds include:
- Anticonvulsant Activity: 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) exhibited an ED₅₀ of 49.1 mg/kg and PI of 1.9 in the MES test, indicating high selectivity against seizures .
- Antifungal Potential: Triazolo-thiadiazoles with methoxyphenyl groups (e.g., ) showed affinity for lanosterol 14α-demethylase (3LD6), a fungal enzyme. The target compound’s triazole core and methoxyphenyl group may confer similar antifungal properties.
Biological Activity
5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole and triazole moiety, which are known for their diverse biological activities. The presence of a fluorophenyl and methoxyphenyl group enhances its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H25FN6O2S |
| CAS Number | 887222-25-5 |
| Molecular Weight | 461.55 g/mol |
Antitumor Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methoxy enhances cytotoxicity against various cancer cell lines, including HT-29 and Jurkat cells .
Neurotransmitter Modulation
Compounds featuring piperazine structures are often explored for their effects on neurotransmitter systems. The interaction of this compound with serotonin and dopamine receptors may indicate potential applications in treating psychiatric disorders .
Anticonvulsant Properties
Thiazole derivatives have been evaluated for anticonvulsant activity. A related study demonstrated that certain thiazole-integrated compounds showed promising results in animal models of epilepsy. The mechanism likely involves modulation of GABAergic and glutamatergic neurotransmission pathways .
The biological activity of this compound is hypothesized to arise from its ability to bind to specific receptors or enzymes involved in disease pathways. The fluorophenyl group may enhance binding affinity due to its electronic properties, while the methoxy group could facilitate interactions with hydrophobic regions of target proteins. This dual action may contribute to both antitumor and neuroactive effects.
Case Studies
- Antitumor Efficacy Study : A study involving a series of thiazole derivatives demonstrated that compounds with similar structural features to our compound exhibited IC50 values in the low micromolar range against various cancer cell lines. Notably, derivatives with methoxy substitutions showed increased potency compared to their unsubstituted counterparts .
- Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on serotonin receptors in vitro. Results indicated a significant modulation of receptor activity, suggesting potential use in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
